2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidine core. Its structure includes:
- 7-methyl substituent at position 7 of the pyrido-pyrimidine ring.
- 4-oxo group at position 4.
- 3-carbaldehyde at position 3, providing a reactive site for chemical modifications.
The molecular formula is C₂₀H₂₁N₅O₃ (molecular weight: 379.42 g/mol). The hydroxyethyl group on the piperazine ring enhances solubility compared to non-polar substituents, making it a candidate for drug development where bioavailability is critical .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-2-3-14-17-15(13(11-22)16(23)20(14)10-12)19-6-4-18(5-7-19)8-9-21/h2-3,10-11,21H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJIAJLWPZOWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N3CCN(CC3)CCO)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Functionalization with the hydroxyethyl group: The hydroxyethyl group is added via alkylation reactions, typically using ethylene oxide or similar reagents.
Oxidation to form the carbaldehyde group: The final step involves the oxidation of a primary alcohol to an aldehyde, using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carboxylic acid.
Reduction: Reduction of the carbaldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the piperazine ring.
Condensation: Formation of Schiff bases with primary amines.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO₄ under mild conditions.
Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Condensation: Primary amines under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Alkylated piperazine derivatives.
Condensation: Schiff bases.
Scientific Research Applications
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound’s structural analogs differ primarily in substituents on the piperazine ring and pyrido-pyrimidine core. Below is a comparative analysis:
Pharmacological Implications
- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound improves aqueous solubility, which may enhance oral bioavailability compared to ethyl (Analog 1) or phenyl (Analog 2) substituents .
- Reactivity: The 3-carbaldehyde group enables covalent bonding with biological nucleophiles (e.g., cysteine residues), a feature shared with Analog 3 but absent in non-carbaldehyde derivatives .
- Biological Targets : Patent data suggests that analogs in this class are designed as kinase inhibitors or antiviral agents. The hydroxyethyl group may reduce off-target interactions compared to bulkier substituents like phenyl .
Biological Activity
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H20N4O
- Molecular Weight : 284.36 g/mol
- CAS Number : 849913-68-4
The compound's biological activity is believed to stem from its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing pathways associated with disease processes. The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, potentially altering their function.
- Receptor Modulation : Interacting with cellular receptors to influence signal transduction pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit anticancer properties. For instance, the inhibition of histone demethylases (KDMs) has been linked to the regulation of gene expression in cancer cells. In particular, compounds similar to this compound have shown promise as KDM inhibitors, which may lead to increased expression of tumor suppressor genes and decreased proliferation of cancer cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows for potential interactions with bacterial enzymes or receptors, leading to inhibition of bacterial growth. Further research is needed to quantify its efficacy against specific pathogens.
Neuroprotective Effects
There is emerging evidence that piperazine derivatives can exhibit neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which this compound may exert protective effects in neurodegenerative diseases .
Research Findings and Case Studies
A variety of studies have been conducted to explore the biological activities of this compound:
Q & A
Basic Research Questions
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) based on analogous pyrido[1,2-a]pyrimidine syntheses. For example, sodium hydroxide in dichloromethane has been used for nucleophilic substitution in related piperazine-containing compounds to achieve high yields (99% purity) . Monitor intermediates via HPLC or TLC to ensure stepwise purity. Consider recrystallization or column chromatography for final purification, as described in pyrimidine-carbaldehyde derivative protocols .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Employ a combination of:
- ¹H/¹³C NMR to confirm the piperazine ring substitution pattern and carbaldehyde proton resonance (δ ~9-10 ppm) .
- FT-IR to verify the carbonyl (C=O) stretch (~1700 cm⁻¹) and hydroxyl (-OH) group from the 2-hydroxyethyl substituent .
- High-resolution mass spectrometry (HRMS) to validate molecular formula and fragmentation patterns, as demonstrated in structurally similar pyrido-pyrimidine derivatives .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic or oxidative degradation. Use HPLC-UV to quantify degradation products, referencing pharmacopeial guidelines for pyrido-pyrimidine stability testing . Store the compound in airtight containers under inert gas (e.g., argon) to prevent moisture absorption, as recommended for hygroscopic carbaldehyde derivatives .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s piperazine moiety?
- Methodological Answer : Synthesize analogs with variations in the piperazine ring (e.g., alkylation, hydroxyl group substitution) and evaluate their bioactivity. For example, replacing the 2-hydroxyethyl group with a phenylmethyl or phenylethyl group (as in pyrido[3,4-c]pyridinediones) can modulate lipophilicity and receptor binding . Pair SAR data with molecular docking simulations to map interactions with target proteins .
Q. How can potential contradictions in biological activity data be resolved for this compound?
- Methodological Answer : Validate assay reproducibility using orthogonal methods (e.g., enzymatic vs. cell-based assays). For instance, discrepancies in antimicrobial activity between MIC (minimal inhibitory concentration) and time-kill assays have been resolved by standardizing inoculum size and growth media pH . Cross-reference with structurally related compounds, such as 1,3,4-thiadiazolo-pyrimidines, to identify confounding functional groups .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Use LC-MS/MS with a C18 column and ammonium acetate buffer (pH 6.5) for high-sensitivity detection of impurities, as described in pharmacopeial monographs for pyrido-pyrimidinones . For example, residual solvents (e.g., dichloromethane) can be quantified via headspace GC-MS .
Q. How can the compound’s mechanism of action be elucidated using in vitro models?
- Methodological Answer : Perform kinetic studies (e.g., enzyme inhibition assays) to determine IC₅₀ values and binding kinetics. For pyrido-pyrimidine derivatives targeting kinases, use fluorescence polarization assays with ATP-competitive probes . Combine with siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
